molecular formula C7H11N3O2 B13289193 (3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid

(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid

Cat. No.: B13289193
M. Wt: 169.18 g/mol
InChI Key: IIRNBVRPIRIGBB-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and modulating biological pathways. Additionally, the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both amino and propanoic acid functional groups. This combination of features allows it to participate in a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(3S)-3-amino-3-(1-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-3-6(9-4-10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m0/s1

InChI Key

IIRNBVRPIRIGBB-YFKPBYRVSA-N

Isomeric SMILES

CN1C=C(N=C1)[C@H](CC(=O)O)N

Canonical SMILES

CN1C=C(N=C1)C(CC(=O)O)N

Origin of Product

United States

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